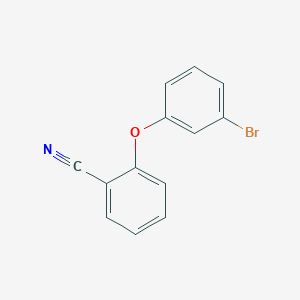

2-(3-Bromophenoxy)benzonitrile

Descripción

Overview of Phenoxybenzonitrile Structural Motifs in Chemical Research

Phenoxybenzonitrile derivatives are a class of organic compounds that have garnered considerable attention in various fields of chemical research. ontosight.ai The core structure, featuring a phenoxy group attached to a benzonitrile (B105546) moiety, serves as a versatile scaffold. rsc.org This structural motif is of interest in medicinal chemistry and drug discovery, with studies exploring its potential in developing new therapeutic agents. ontosight.ai For instance, certain phenoxybenzonitrile derivatives have been investigated for their antimicrobial and anti-inflammatory properties.

The adaptability of the phenoxybenzonitrile framework allows for extensive structural modifications, enabling researchers to fine-tune the compound's properties for specific applications. rsc.org The ability to systematically substitute different positions on the aromatic rings has made these compounds valuable targets in the development of functional materials and environmental remediation agents. Research has also delved into their use as intermediates in the synthesis of more complex molecules.

Significance of Bromine Substitution and Ether Linkages in Molecular Design

The presence of a bromine atom and an ether linkage in a molecule like 2-(3-Bromophenoxy)benzonitrile is significant for its chemical reactivity and potential applications. Bromination is a crucial transformation in organic synthesis, and bromo-organic compounds are valuable as versatile intermediates. hud.ac.ukacs.orgnih.gov The carbon-bromine bond can be readily transformed through various reactions, including cross-coupling and nucleophilic substitutions, allowing for the construction of more complex molecular architectures. researchgate.net In medicinal chemistry, the incorporation of bromine can enhance a molecule's biological activity. samaterials.com

Ethers are another fundamental functional group in organic chemistry and are prevalent in biochemistry, forming key linkages in important biomolecules like carbohydrates and lignin (B12514952). wikipedia.org The ether linkage (C-O-C) is generally stable and less reactive than many other functional groups. wikipedia.orgsolubilityofthings.com In drug design, introducing an ether linkage can improve a molecule's metabolic stability and its ability to cross biological membranes. numberanalytics.com The bent C-O-C bond and the presence of the electronegative oxygen atom impart specific chemical and physical properties to ethers, influencing their behavior as solvents and their interaction with other molecules. wikipedia.orgsolubilityofthings.com

Historical Context and Evolution of Research on Related Compounds

The synthesis of diaryl ethers, the class of compounds to which this compound belongs, has a rich history. The classical method for their preparation is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol (B47542), first reported by Fritz Ullmann in 1904. rsc.orgorganic-chemistry.orgwikipedia.org This reaction has been a cornerstone of diaryl ether synthesis for over a century, though it often required harsh conditions such as high temperatures. rsc.orgwikipedia.org

Over the years, significant research has been devoted to improving the Ullmann condensation, leading to the development of milder and more efficient methods. organic-chemistry.org Innovations have included the use of various copper catalysts, ligands, and different reaction conditions to improve yields and broaden the scope of compatible functional groups. rsc.orgorganic-chemistry.org Alongside the Ullmann reaction, other methods for diaryl ether synthesis have been developed, such as the Buchwald-Hartwig amination, which utilizes palladium catalysts. rsc.orgthieme-connect.com The ongoing research into these synthetic methodologies reflects the continued importance of diaryl ethers in various scientific and industrial applications, including pharmaceuticals and materials science. organic-chemistry.orggoogle.com

Chemical Profile of this compound

This section provides a detailed look at the chemical properties and identifiers of this compound.

Identifiers and Chemical Properties

Below is an interactive data table summarizing the key identifiers and properties of this compound.

| Identifier Type | Value |

| CAS Number | 1020922-43-3 |

| Molecular Formula | C13H8BrNO |

| Molecular Weight | 274.11 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1=CC(=C(C=C1)Br)OC2=CC=CC=C2C#N |

| InChI Key | SXSZKCVTSJZHHV-UHFFFAOYSA-N |

Data sourced from multiple chemical databases. guidechem.com

Synthesis and Reactivity

The creation and chemical behavior of this compound are central to its utility in organic chemistry.

Common Synthetic Routes

The primary method for synthesizing this compound and other diaryl ethers is the Ullmann condensation . This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol. rsc.orgwikipedia.org In the case of this compound, this would typically involve the reaction of 2-chlorobenzonitrile (B47944) or 2-fluorobenzonitrile (B118710) with 3-bromophenol (B21344) in the presence of a copper catalyst and a base. organic-chemistry.org

Modern variations of the Ullmann reaction have been developed to proceed under milder conditions and with greater efficiency. These improved methods may utilize different copper sources, such as copper(I) oxide or copper(I) iodide, and various ligands to facilitate the coupling. organic-chemistry.org

Another significant method for diaryl ether synthesis is the Buchwald-Hartwig cross-coupling reaction . This palladium-catalyzed reaction provides an alternative route to the C-O bond formation necessary for creating diaryl ethers. rsc.orgthieme-connect.com

Reactivity and Potential Transformations

The chemical reactivity of this compound is largely dictated by its functional groups: the nitrile group (-C≡N), the bromo group (-Br), and the diaryl ether framework.

The nitrile group can undergo hydrolysis to form a carboxylic acid or be reduced to an amine. researchgate.net

The bromine atom is a key site for further functionalization. It can participate in various cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the introduction of new carbon-carbon bonds. It can also be displaced by nucleophiles under certain conditions. researchgate.net

The diaryl ether linkage is generally stable but can be cleaved under harsh conditions. wikipedia.org

These reactive sites make this compound a useful building block for the synthesis of more complex molecules. For example, it can serve as a precursor for the synthesis of substituted benzofurans. organic-chemistry.org

Applications in Chemical Research

The unique structure of this compound makes it a valuable compound in various areas of chemical research.

Use as a Synthetic Intermediate

Due to its multiple reactive sites, this compound is primarily utilized as a synthetic intermediate or building block in the creation of more elaborate molecules. smolecule.com The presence of the bromine atom and the nitrile group allows for a wide range of chemical transformations. researchgate.netresearchgate.net

Researchers in medicinal chemistry and materials science can use this compound as a starting material to construct novel compounds with desired properties. ontosight.ai For instance, the bromine atom can be used as a handle to introduce other functional groups through cross-coupling reactions, while the nitrile group can be converted into other functionalities. researchgate.netresearchgate.net This versatility makes it a key component in the synthesis of diverse molecular scaffolds. smolecule.comontosight.ai

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(3-bromophenoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNO/c14-11-5-3-6-12(8-11)16-13-7-2-1-4-10(13)9-15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKDLXUAFDWJHJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)OC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Characterization of 2 3 Bromophenoxy Benzonitrile Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and signal intensities, a detailed picture of the molecular structure can be constructed.

¹H NMR and ¹³C NMR Spectral Assignments

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a series of multiplets in the aromatic region (typically 6.8-7.8 ppm). The protons on the benzonitrile (B105546) ring (four protons) and the brominated phenyl ring (four protons) will exhibit complex splitting patterns due to spin-spin coupling with their neighbors. The protons ortho to the nitrile group are expected to be the most deshielded in that ring, while the proton ortho to the bromine atom will also experience a downfield shift.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule. Key signals would include the quaternary carbon of the nitrile group (-C≡N), which is expected to appear in the range of 115-120 ppm. The two carbons attached to the ether oxygen (C-O) will be significantly deshielded, with their resonances appearing further downfield compared to other aromatic carbons. The carbon atom bearing the bromine (C-Br) will also have a characteristic chemical shift. For comparison, the ¹³C NMR data for benzonitrile shows signals at approximately 112.2, 118.6, 128.9, 132.0, and 132.6 ppm. rsc.org The introduction of the bromophenoxy group at the 2-position would significantly alter these shifts.

Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 2-(3-Bromophenoxy)benzonitrile

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzonitrile Ring Protons | 7.0 - 7.8 | - |

| 3-Bromophenyl Ring Protons | 6.9 - 7.5 | - |

| Benzonitrile Ring Carbons | - | 110 - 160 |

| 3-Bromophenyl Ring Carbons | - | 115 - 160 |

| C-CN | - | ~117 |

| C-Br | - | ~122 |

| C-O (Benzonitrile) | - | ~155-160 |

| C-O (Bromophenyl) | - | ~155-160 |

| CN | - | ~118 |

Note: The data in this table is predicted based on general substituent effects and data from analogous compounds. Actual experimental values may vary.

Two-Dimensional (2D) NMR Techniques for Structural Elucidation

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques are employed. semanticscholar.orgwikipedia.org

Correlation Spectroscopy (COSY): This experiment would reveal the connectivity between protons that are coupled to each other, typically on the same aromatic ring. Cross-peaks in the COSY spectrum would allow for the tracing of the proton networks within the benzonitrile and bromophenyl moieties.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the ¹³C signals for all protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the quaternary carbons, such as the nitrile carbon, the carbons attached to the ether oxygen, and the carbon bonded to the bromine atom, by observing their long-range correlations with nearby protons. thermofisher.com

Solid-State NMR Spectroscopy for Bulk Characterization

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of materials in their solid form. pops.int For this compound, ssNMR could be used to:

Identify Polymorphs: Different crystalline forms (polymorphs) of the compound would give rise to distinct ssNMR spectra due to differences in the local chemical environments and intermolecular interactions.

Probe Molecular Packing: Through techniques that measure internuclear distances and orientations, ssNMR can provide insights into how the molecules are arranged in the crystal lattice.

Study Molecular Dynamics: ssNMR can be used to investigate dynamic processes in the solid state, such as phenyl ring flips or other conformational changes.

Vibrational Spectroscopy Studies

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its specific functional groups. rdd.edu.iqresearchgate.net

C≡N Stretch: A sharp, intense absorption band characteristic of the nitrile group is expected in the region of 2220-2240 cm⁻¹.

C-O-C Stretch: The asymmetric and symmetric stretching vibrations of the diaryl ether linkage would give rise to strong bands, typically in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

Aromatic C=C Stretch: Multiple bands of varying intensity in the 1400-1600 cm⁻¹ region would correspond to the stretching vibrations of the carbon-carbon double bonds within the two aromatic rings.

Aromatic C-H Stretch: These vibrations would appear as a group of weaker bands above 3000 cm⁻¹.

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear as a strong band in the far-infrared region, typically between 500 and 600 cm⁻¹.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations would give rise to strong bands in the 680-900 cm⁻¹ region, and the pattern of these bands can provide information about the substitution pattern of the aromatic rings.

A study on the related compound 2-Bromo-5-methoxybenzonitrile showed characteristic FT-IR bands that support these expected vibrational modes. semanticscholar.org

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a complementary technique to FT-IR and is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds. researchgate.netscispace.com For this compound, the Raman spectrum would also be expected to show:

C≡N Stretch: A strong and sharp band for the nitrile stretch, often more intense in the Raman spectrum than in the FT-IR spectrum.

Aromatic Ring Vibrations: The symmetric "ring breathing" modes of the substituted benzene (B151609) rings would give rise to characteristic and often intense bands in the Raman spectrum.

C-O-C Symmetric Stretch: The symmetric stretch of the ether linkage would also be Raman active.

The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, allowing for a detailed understanding of its structural components. epa.gov

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| -C≡N | Stretch | 2220-2240 (strong, sharp) | 2220-2240 (strong, sharp) |

| Ar-O-Ar | Asymmetric Stretch | 1200-1250 (strong) | Weak or absent |

| Ar-O-Ar | Symmetric Stretch | 1000-1100 (medium) | Present |

| Aromatic C=C | Stretch | 1400-1600 (multiple bands) | 1400-1600 (multiple bands) |

| Aromatic C-H | Stretch | >3000 (weak to medium) | >3000 (medium to strong) |

| C-Br | Stretch | 500-600 (strong) | 500-600 (strong) |

| Aromatic C-H | Out-of-plane bend | 680-900 (strong) | Weak |

Note: This table presents expected frequency ranges based on general spectroscopic principles and data from analogous compounds.

Following a comprehensive search of scientific literature and chemical databases, detailed experimental data regarding the advanced spectroscopic and crystallographic characterization of the specific compound This compound is not publicly available.

While the techniques outlined in the requested article—High-Resolution Mass Spectrometry (HRMS), Gas Chromatography-Mass Spectrometry (GC-MS), and Single-Crystal X-ray Diffraction—are standard and powerful methods for the elucidation of molecular structure and purity, published studies applying these methods to "this compound" could not be located.

Therefore, it is not possible to provide the specific research findings, data tables, and detailed analysis for the following sections as requested:

Single-Crystal X-ray Diffraction Analysis

Analysis of Solid-State Packing Arrangements and Crystal Symmetry

Information on related brominated benzonitrile derivatives exists, but per the instructions to focus solely on "this compound," this information has been excluded. The generation of an accurate and scientifically valid article requires specific, verifiable data for the compound , which is not accessible at this time.

Reactivity Profiles and Reaction Mechanisms of 2 3 Bromophenoxy Benzonitrile

Reactivity of the Aryl Bromide Moiety in Cross-Coupling and Substitution Reactions

The aryl bromide portion of 2-(3-Bromophenoxy)benzonitrile is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. The bromine substituent is well-suited for a range of transformations that are fundamental in modern synthetic chemistry.

Palladium-catalyzed reactions are particularly prominent. Analogous to other aryl bromides, this moiety is an excellent substrate for reactions such as:

Suzuki-Miyaura Coupling: Reaction with organoboron compounds to introduce new aryl or vinyl groups.

Heck Reaction: Vinylation of the aromatic ring.

Sonogashira Coupling: Introduction of alkynyl groups.

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds.

These methods provide direct and efficient pathways to complex molecules that would otherwise be difficult to synthesize. Copper-catalyzed reactions also offer a viable route for transformations. For instance, microwave-assisted C–S cross-coupling reactions, which have been successfully employed for other aryl bromides using a copper(I) iodide catalyst, can be expected to proceed efficiently with this compound to form thioethers. ucalgary.ca

The reactivity of the aryl bromide allows for its selective functionalization while potentially leaving the nitrile and ether groups intact, a key aspect of its synthetic utility.

Table 1: Expected Cross-Coupling Reactions at the Aryl Bromide Moiety

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Ar'-B(OH)₂ | Pd(PPh₃)₄, Base | C-C (Aryl-Aryl) |

| Heck | Alkene | Pd(OAc)₂, PPh₃, Base | C-C (Aryl-Vinyl) |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | C-C (Aryl-Alkynyl) |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Ligand, Base | C-N |

| Ullmann Condensation | Alcohol/Phenol (B47542) | CuI, Ligand, Base | C-O |

| C-S Coupling | Thiol (RSH) | CuI, Base | C-S |

Chemical Transformations of the Nitrile Group

The nitrile (C≡N) group is a versatile functional group that can undergo a variety of chemical transformations, primarily involving reactions at the electrophilic carbon atom. libretexts.org

Nucleophilic Addition Reactions to the Nitrile Function

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. libretexts.org This reactivity allows for its conversion into several other important functional groups.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. The reaction typically proceeds through an amide intermediate, which can sometimes be isolated. Prolonged reaction with heating leads to the formation of a carboxylic acid. libretexts.orgresearchgate.net

Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the nitrile group to a primary amine (-(CH₂)NH₂). libretexts.orgjsynthchem.com This transformation involves the nucleophilic addition of hydride ions. jsynthchem.com

Organometallic Addition: Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the nitrile carbon to form an intermediate imine salt. organic-chemistry.org Subsequent hydrolysis of this intermediate yields a ketone. libretexts.org

These transformations highlight the nitrile group's role as a precursor to amines, amides, carboxylic acids, and ketones.

Cycloaddition Reactions (e.g., [3+2] cycloadditions with nitrile oxides)

The nitrile group can participate as a dipolarophile in cycloaddition reactions. A prominent example is the [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition. In this reaction, a 1,3-dipole, such as a nitrile oxide (R-C≡N⁺-O⁻), reacts with the nitrile's C≡N triple bond. libretexts.org

When this compound acts as the dipolarophile, the reaction with a nitrile oxide would lead to the formation of a 1,2,4-oxadiazole (B8745197) ring system. The regioselectivity of such reactions can be influenced by electronic and steric factors of both the dipole and the dipolarophile. organic-chemistry.org Studies on related systems have shown that these reactions can proceed with high regioselectivity. wikipedia.org

Stability and Reactivity of the Aryl Ether Linkage

The diaryl ether linkage is a distinguishing feature of this compound, contributing significantly to its chemical stability. jsynthchem.com Unlike alkyl aryl ethers, which can be cleaved by strong acids like HBr or HI, diaryl ethers are generally resistant to such conditions. ucalgary.calibretexts.org This high stability is attributed to the strength of the sp² carbon-oxygen bond.

However, the cleavage of the diaryl ether bond is not impossible and can be achieved under specific, often harsh, conditions. Methods for cleaving this robust linkage include:

Catalytic Hydrogenolysis: This process often requires high temperatures and pressures in the presence of a metal catalyst.

Reductive Cleavage: Certain catalytic systems, such as a combination of a cobalt-zinc (B8468989) catalyst, have been shown to efficiently cleave aryl-ether bonds in lignin (B12514952) model compounds. researchgate.netrsc.org

Palladium-Catalyzed Reactions: In some advanced synthetic applications, palladium catalysts have been used to achieve the formal cross-coupling of diaryl ethers via the cleavage of C(Ar)–O bonds. acs.orgresearchgate.net

Under the typical conditions used for modifying the aryl bromide or nitrile moieties (e.g., standard palladium-catalyzed cross-coupling or nitrile hydrolysis), the diaryl ether linkage is expected to remain intact, underscoring its role as a stable backbone for the molecule.

Exploration of Regioselectivity and Chemoselectivity in Synthetic Transformations

The presence of three distinct functional groups on two different aromatic rings makes regioselectivity and chemoselectivity critical considerations in the synthetic manipulation of this compound.

Chemoselectivity refers to the preferential reaction of one functional group over another.

Aryl Bromide vs. Nitrile: The aryl bromide is highly reactive in palladium-catalyzed cross-coupling reactions. These conditions are generally mild and would not typically affect the nitrile or diaryl ether groups. Conversely, conditions for nitrile hydrolysis (strong acid/base, heat) or reduction (LiAlH₄) would not typically cleave the aryl bromide or ether bonds. This orthogonality allows for selective targeting of either the aryl bromide or the nitrile group by choosing the appropriate reagents and conditions.

Regioselectivity concerns the position of attack on the aromatic rings in reactions like electrophilic aromatic substitution. wikipedia.org

Ring 1 (Benzonitrile ring): This ring contains the nitrile group (a meta-director and deactivator) and the phenoxy group (an ortho-, para-director and activator). Electrophilic attack will be directed by the powerful activating effect of the phenoxy group to the positions ortho and para to it.

Ring 2 (Bromophenyl ring): This ring contains the bromo group (an ortho-, para-director and deactivator) and the ether oxygen (an ortho-, para-director and activator). The directing effects of these two groups would need to be considered for any substitution on this ring.

The interplay of these electronic effects allows for predictable control over where new substituents are introduced. youtube.com For instance, in [3+2] cycloaddition reactions involving benzonitrile (B105546) oxides, the nature and position of substituents have been shown to strongly influence the regiochemical outcome. researchgate.netjst.go.jp

Mechanistic Investigations using Advanced Theoretical Approaches

Advanced theoretical and computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the complex reaction mechanisms of molecules like this compound. While specific theoretical studies on this exact compound are not widely reported, insights can be drawn from computational analyses of related systems.

Theoretical approaches can provide detailed information on:

Reaction Pathways and Energetics: DFT calculations can map out the potential energy surfaces for various reactions, identifying transition states and intermediates. This helps in understanding reaction kinetics and predicting the most favorable pathway. For example, studies on the cross-condensation of phenoxy radicals provide mechanistic insights that could be relevant to the stability of the ether linkage under radical conditions. princeton.edu

Regio- and Stereoselectivity: The origins of selectivity in reactions can be elucidated by comparing the activation energies of different possible pathways. Theoretical studies on [3+2] cycloaddition reactions of benzonitrile N-oxide have successfully explained experimentally observed regioselectivity by analyzing transition state structures and energies. youtube.combeilstein-journals.org

Electronic Structure Analysis: Methods like the analysis of the Molecular Electron Density Theory (MEDT) can provide a deep understanding of the electronic nature of the reactants and how substituents influence reactivity. beilstein-journals.org

By applying these computational tools to this compound, researchers could predict its behavior in novel transformations, optimize reaction conditions, and gain a fundamental understanding of the factors controlling its reactivity and selectivity.

Molecular Electron Density Theory (MEDT) Studies of Reaction Pathways

Molecular Electron Density Theory (MEDT) offers a powerful framework for understanding chemical reactivity, positing that the capacity of electron density to change, rather than molecular orbital interactions, governs reaction outcomes. encyclopedia.pubscribd.com This theory analyzes the changes in electron density and the associated energies along a reaction pathway to provide insights into molecular mechanisms. encyclopedia.pubscribd.com While specific MEDT studies on this compound are not prevalent in the reviewed literature, the principles of MEDT can be applied to hypothesize its reactivity in various organic reactions, such as cycloadditions.

In a hypothetical [3+2] cycloaddition reaction, the reactivity of this compound would be assessed by analyzing its conceptual DFT reactivity indices, such as its electrophilicity and nucleophilicity, against a reaction partner. The global electron density transfer (GEDT) at the transition state would indicate the polar nature of the reaction. For instance, in a reaction with a nucleophilic species, the electrophilic nature of the benzonitrile moiety would likely dominate the interaction.

The regioselectivity of such a reaction would be predicted by analyzing the local electrophilic and nucleophilic Parr functions (Pk+ and Pk-) at the reactive sites. These functions identify the most electrophilic and nucleophilic centers within a molecule, thereby predicting the most favorable orientation for bond formation. pearson.com A Bonding Evolution Theory (BET) study, which tracks the formation and breaking of bonds along the reaction coordinate, could further elucidate whether the mechanism is concerted or stepwise. byjus.com

To illustrate the application of MEDT, consider a hypothetical reaction. The table below presents conceptual DFT reactivity indices for reactants in a potential cycloaddition.

| Compound | Electronic Chemical Potential (μ) | Chemical Hardness (η) | Global Electrophilicity (ω) | Global Nucleophilicity (N) |

| This compound (as electrophile) | -4.5 eV | 7.0 eV | 1.45 eV | 1.8 eV |

| Azomethine Ylide (as nucleophile) | -2.8 eV | 5.5 eV | 0.72 eV | 3.5 eV |

This data is illustrative and based on typical values for similar compound classes for the purpose of explaining MEDT principles.

In this hypothetical scenario, the significant difference in the global electrophilicity (ω) of this compound and the global nucleophilicity (N) of a reaction partner like an azomethine ylide would suggest a polar reaction mechanism with a forward electron density flux. pearson.com

Elucidation of Radical Mechanisms

Radical reactions involving this compound would likely proceed through a chain mechanism consisting of initiation, propagation, and termination steps. byjus.com The elucidation of such mechanisms involves identifying the initial radical species, the subsequent propagation steps that form the product and regenerate a radical, and the final termination steps where radicals combine.

A plausible radical reaction for this compound is a dehalogenation reaction using a radical initiator like Azobisisobutyronitrile (AIBN) and a radical mediator such as tributyltin hydride (Bu3SnH). acs.org

Initiation: The process would begin with the thermal decomposition of AIBN to generate two cyanoisopropyl radicals and nitrogen gas. These radicals then abstract a hydrogen atom from tributyltin hydride to produce the tributyltin radical (Bu3Sn•), which is the key chain-propagating species. acs.org

AIBN → 2 (CH3)2(CN)C• + N2

(CH3)2(CN)C• + Bu3SnH → (CH3)2(CN)CH + Bu3Sn•

Propagation: The tributyltin radical would then react with this compound. The radical would abstract the bromine atom from the aromatic ring to form a new aryl radical and tributyltin bromide. This newly formed aryl radical would then abstract a hydrogen atom from another molecule of tributyltin hydride to yield the dehalogenated product, 2-phenoxybenzonitrile (B1600763), and regenerate the tributyltin radical, which can then continue the chain reaction. acs.org

Bu3Sn• + Br-Ar-CN → Bu3SnBr + •Ar-CN

•Ar-CN + Bu3SnH → H-Ar-CN + Bu3Sn•

Termination: The reaction is terminated when any two radical species combine. This could involve the combination of two tributyltin radicals, a tributyltin radical and an aryl radical, or two aryl radicals. byjus.com

Bu3Sn• + •SnBu3 → Bu3Sn-SnBu3

•Ar-CN + •SnBu3 → Ar(CN)SnBu3

•Ar-CN + •Ar-CN → Ar(CN)-Ar(CN)

The feasibility of this mechanism would be supported by the relative bond dissociation energies (BDEs) of the C-Br and C-H bonds in the molecule. The weaker C-Br bond is more susceptible to homolytic cleavage by the tributyltin radical.

The table below presents hypothetical bond dissociation energies relevant to the proposed radical mechanism.

| Bond | Bond Dissociation Energy (kcal/mol) |

| Aryl C-Br | ~70-80 |

| Aryl C-H | ~110 |

| Bu3Sn-H | ~74 |

This data is illustrative and based on typical values for these types of bonds.

The lower BDE of the aryl C-Br bond compared to the aryl C-H bond indicates that the abstraction of the bromine atom is the more favorable initial step in the propagation phase.

Computational Chemistry and Theoretical Modeling of 2 3 Bromophenoxy Benzonitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms and the distribution of electrons within the 2-(3-Bromophenoxy)benzonitrile molecule.

Density Functional Theory (DFT) is a widely used computational method for predicting molecular structures and properties with a favorable balance of accuracy and computational cost. Geometry optimization using DFT involves finding the lowest energy conformation of the molecule. For aromatic compounds like this compound, functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets like 6-311++G(d,p) are commonly employed to accurately model the system. researchgate.netnih.gov The optimization process yields key geometrical parameters, including bond lengths and angles. For instance, studies on similar brominated aromatic molecules show that the C-Br bond length is typically around 1.91 Å. researchgate.netsciensage.info

Following geometry optimization, vibrational frequency analysis is performed at the same level of theory. sciensage.info This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and it predicts the molecule's infrared (IR) and Raman spectra. sciensage.inforesearchgate.net

Interactive Table: Predicted Geometrical Parameters for this compound based on DFT Calculations on Analogous Compounds

| Parameter | Atom Pair/Triplet | Typical Value |

| Bond Length (Å) | C-Br | ~1.91 |

| Bond Length (Å) | C≡N | ~1.16 |

| Bond Length (Å) | C-O (ether) | ~1.37 - 1.42 |

| Bond Angle (°) | C-O-C | ~118 - 120 |

| Bond Angle (°) | C-C-Br | ~119 - 121 |

| Bond Angle (°) | C-C≡N | ~178 - 180 |

Ab initio methods, such as Hartree-Fock (HF), are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. nii.ac.jp While often more computationally demanding than DFT, they provide a valuable reference for electronic structure determination. nih.gov These methods are crucial for understanding the fundamental electronic properties and can be used to cross-validate results obtained from DFT calculations. For benzonitrile (B105546) derivatives, ab initio calculations have been used to investigate molecular structures and properties. rsc.orgmpg.de

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of a molecule, providing insights into its conformational flexibility and dynamics. For this compound, MD simulations would be particularly useful for exploring the rotational freedom around the ether linkage (C-O-C). By simulating the molecule's movements over time, researchers can identify the most stable conformations and the energy barriers between them. Ab initio molecular dynamics has been successfully used to model the formation pathways of benzonitrile, demonstrating the power of this technique to reveal complex chemical processes over time. nih.govnih.gov Such simulations can reveal how the molecule interacts with its environment, such as solvents, and how its shape fluctuates under different conditions.

Analysis of Molecular Orbitals, Electron Density, and Charge Distribution (e.g., Mulliken Atomic Charges)

The distribution of electrons within this compound governs its chemical behavior. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. niscpr.res.in

Mulliken population analysis is a method used to estimate the partial atomic charges on each atom in a molecule. niscpr.res.inwikipedia.orglibretexts.org This analysis provides a picture of the charge distribution and helps identify electron-rich and electron-deficient regions. uni-muenchen.deresearchgate.net For this compound, the electronegative nitrogen and oxygen atoms are expected to carry negative partial charges, while the carbon atoms bonded to them will likely have positive partial charges.

Interactive Table: Expected Mulliken Charge Distribution in this compound

| Atom/Group | Expected Partial Charge | Rationale |

| Nitrogen (in C≡N) | Negative | High electronegativity |

| Oxygen (in C-O-C) | Negative | High electronegativity |

| Bromine | Negative | High electronegativity |

| Carbon (in C≡N) | Positive | Bonded to highly electronegative Nitrogen |

| Phenyl Ring Carbons | Varies | Influenced by substituents (Br, O, CN) |

| Hydrogen Atoms | Positive | Lower electronegativity than Carbon |

Calculation of Global and Local Chemical Reactivity Descriptors

From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. niscpr.res.inarxiv.org These descriptors provide a theoretical framework for predicting how the molecule will behave in a chemical reaction. researchgate.net

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Electronegativity (χ = (I+A)/2): The ability of the molecule to attract electrons.

Chemical Hardness (η = (I-A)/2): A measure of resistance to change in electron distribution.

Electrophilicity Index (ω = χ²/2η): A measure of the molecule's ability to act as an electrophile. researchgate.net

Local reactivity descriptors, such as Fukui functions, can also be calculated to predict the most reactive sites within the molecule for nucleophilic and electrophilic attack.

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational methods are highly effective at predicting various spectroscopic properties. As mentioned, DFT calculations can predict vibrational frequencies that correspond to peaks in IR and Raman spectra. researchgate.netorientjchem.org Key vibrational modes for this compound would include the C≡N stretching vibration (typically observed around 2221–2240 cm⁻¹), C-Br stretching, and the asymmetric and symmetric stretching of the C-O-C ether linkage. nii.ac.jporientjchem.org

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often in conjunction with DFT. modgraph.co.uk These calculations can predict the ¹H and ¹³C NMR spectra, aiding in the structural confirmation of the molecule.

Interactive Table: Computationally Predicted Spectroscopic Data for this compound

| Spectroscopic Property | Functional Group | Predicted Range/Value | Computational Method |

| Vibrational Frequency (IR/Raman) | C≡N Stretch | 2221 - 2240 cm⁻¹ | DFT (e.g., B3LYP/6-311++G(d,p)) |

| Vibrational Frequency (IR/Raman) | C-O-C Stretch | 1250 - 1390 cm⁻¹ | DFT (e.g., B3LYP/6-311++G(d,p)) |

| Vibrational Frequency (IR/Raman) | C-Br Stretch | 480 - 1130 cm⁻¹ | DFT (e.g., B3LYP/6-311++G(d,p)) |

| NMR Chemical Shift | Aromatic Protons | δ 7.0 - 8.0 ppm | DFT/GIAO |

| NMR Chemical Shift | Aromatic Carbons | δ 110 - 160 ppm | DFT/GIAO |

Theoretical Evaluation of Nonlinear Optical (NLO) Properties and Hyperpolarizability

Following a comprehensive search of scientific literature and computational chemistry databases, no specific theoretical or experimental studies detailing the nonlinear optical (NLO) properties and hyperpolarizability of this compound were found.

Computational chemistry, particularly through methods like Density Functional Theory (DFT), is a standard approach to predict and evaluate the NLO properties of organic molecules. These theoretical studies typically involve the calculation of key parameters such as the dipole moment (μ), the average linear polarizability (α), and the first-order hyperpolarizability (β). These values help in assessing the potential of a compound for applications in optoelectronics and photonics.

However, for this compound, the necessary computational data is not available in the public domain. Research on structurally similar molecules, such as other substituted benzonitrile derivatives, has demonstrated the utility of these theoretical methods. Such studies often reveal how different substituent groups and their positions on the aromatic rings influence the intramolecular charge transfer and, consequently, the NLO response.

Without specific research on this compound, a detailed analysis of its NLO properties, including the creation of data tables for its dipole moment, polarizability, and hyperpolarizability components, cannot be provided at this time. Further computational investigation would be required to elucidate the NLO characteristics of this specific compound.

Supramolecular Chemistry and Self Assembly of 2 3 Bromophenoxy Benzonitrile Derivatives

Design Principles for Supramolecular Architectures Utilizing Benzonitrile (B105546) and Bromoarene Moieties

The rational design of supramolecular structures from building blocks like 2-(3-bromophenoxy)benzonitrile hinges on the predictability and directionality of non-covalent interactions. The benzonitrile group, with its electron-rich nitrogen atom, can act as a Lewis base or a hydrogen bond acceptor. Conversely, the bromoarene moiety can function as a halogen bond donor, where the bromine atom possesses a region of positive electrostatic potential known as a σ-hole. acs.orgmdpi.com

Directionality : Halogen bonds are highly directional, which allows for precise control over the orientation of molecules within an assembly. nih.gov

Tunability : The strength of the halogen bond can be modulated by altering the electron-withdrawing capacity of the group to which the halogen is attached. The strength generally follows the order I > Br > Cl. nih.gov

Complementarity : Designing systems where donor and acceptor sites are complementary is crucial. For instance, the electrophilic σ-hole on the bromine atom interacts favorably with the nucleophilic lone pair of the nitrile nitrogen. acs.org

Hierarchical Assembly : Simple motifs formed through primary interactions can further organize into more complex, three-dimensional structures through weaker forces, demonstrating a hierarchical approach to building complexity. researchgate.net

| Design Principle | Key Feature | Relevance to this compound |

| Directionality | Highly directional nature of halogen bonds (R-X···Y). nih.govnih.gov | Enables precise control of molecular orientation via the C-Br···N≡C vector. |

| Tunability | Interaction strength can be modified by changing substituents. nih.gov | Allows for fine-tuning the stability of the supramolecular assembly. |

| Complementarity | Matching electron donor and acceptor sites. acs.org | The electrophilic bromine (σ-hole) complements the nucleophilic nitrile nitrogen. |

| Hydrophobicity | Halogen atoms increase the hydrophobicity of a molecule. nih.gov | Influences solubility and self-assembly behavior in different media. |

Exploration of Non-Covalent Interactions

A variety of non-covalent interactions contribute to the self-assembly of this compound derivatives. These forces, though individually weak, collectively provide the stability required for the formation of robust supramolecular architectures.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). acs.org In structures containing bromoarene and benzonitrile units, a C-Br···N≡C halogen bond is a primary directional force. This interaction arises from the σ-hole, a region of positive electrostatic potential on the halogen atom, opposite to the C-Br covalent bond. mdpi.com The nitrile group, with its lone pair of electrons, is a suitable halogen bond acceptor. Studies on related compounds, such as 2-(dibromomethyl)benzonitrile, have highlighted unexpectedly short C≡N···Br halogen bond distances, indicating a significant interaction that can be further enhanced by other forces like π-stacking. researchgate.net

The aromatic rings of the phenoxy and benzonitrile groups provide platforms for π-stacking interactions. researchgate.net These interactions, which arise from electrostatic and van der Waals forces between aromatic systems, are crucial for stabilizing supramolecular assemblies. nih.govmdpi.com In the crystal structure of 3-bromo-2-hydroxybenzonitrile, offset face-to-face π-stacking is observed within the hydrogen-bonded spiral chains. mit.eduresearchgate.netnih.gov The key parameters for this interaction were a centroid-to-centroid distance of 3.8488 (2) Å and a plane-to-centroid distance of 3.487 (1) Å. mit.edunih.gov Such interactions are vital in various chemical and biological systems, contributing to the stability of DNA double helices and protein folding. researchgate.net

| Interaction Type | Description | Example from Related Structures (3-bromo-2-hydroxybenzonitrile) |

| Halogen Bonding | C-Br···N≡C interaction via the bromine's σ-hole. acs.org | N/A (hydroxyl group dominates) |

| Hydrogen Bonding | O-H···Br and O-H···N interactions. mit.eduresearchgate.netnih.gov | Forms one-dimensional spiral chains. mit.eduresearchgate.netnih.gov |

| π-Stacking | Offset face-to-face interactions between aromatic rings. mit.eduresearchgate.netnih.gov | Centroid-to-centroid distance: 3.8488 (2) Å. mit.edunih.gov |

Crystal Engineering and Co-crystallization Strategies

Crystal engineering aims to design and synthesize solid-state structures with desired properties based on an understanding of intermolecular interactions. mdpi.com For this compound derivatives, co-crystallization offers a powerful strategy to modify physicochemical properties and create new supramolecular architectures. amazonaws.com This involves crystallizing the target molecule with a second component, known as a co-former, to form a new crystalline solid with a defined stoichiometric ratio. amazonaws.com

The selection of a co-former is guided by the principles of supramolecular synthon recognition. For instance, a co-former with a strong hydrogen bond donor group could be chosen to interact with the nitrile nitrogen. Alternatively, a co-former with a halogen bond acceptor could interact with the bromine atom. This strategy has been successfully used to precisely recognize benzonitrile derivatives using macrocyclic hosts, forming "key and lock" structures. springernature.com The reaction crystallization method (RCM), where supersaturation is generated by the addition of individual components to a solution, is one effective technique for obtaining co-crystals. mdpi.com

Investigation of Self-Assembly Processes and Control over Morphological Characteristics

The self-assembly of this compound derivatives in solution can lead to a variety of morphologies, such as nanoparticles, vesicles, or fibers, depending on the conditions. nih.govrsc.org Controlling these morphologies is essential for tailoring the material's function. The final structure is influenced by a delicate balance between thermodynamic and kinetic factors. nih.gov

Several parameters can be adjusted to control the self-assembly process:

Solvent Composition : The polarity and nature of the solvent can significantly influence intermolecular interactions, thereby directing the assembly into different morphologies. nih.gov

Concentration : The concentration of the assembling molecules can affect the size and type of aggregates formed. nih.gov

Temperature : Temperature can alter the strength of non-covalent interactions and influence both the kinetics and thermodynamics of assembly. mdpi.com

Molecular Design : Modifying the structure of the derivative, for instance, by adding bulky groups or flexible chains, can introduce steric constraints or new interactions that favor specific morphologies.

By systematically varying these factors, researchers can gain control over the size, shape, and dimensionality of the resulting supramolecular structures, paving the way for the development of advanced materials with tailored properties. rsc.orgnih.gov

Potential Applications As Molecular Scaffolds and in Advanced Materials Research

Role as Versatile Building Blocks for Complex Heterocyclic Systems

No specific examples of 2-(3-Bromophenoxy)benzonitrile used as a precursor for complex heterocyclic systems were found in the available literature. While nitriles are common starting materials in heterocyclic synthesis, specific reaction pathways and resulting structures originating from this compound are not documented.

Integration into Functional Materials for Optical and Electronic Applications

While related phenoxy benzonitrile (B105546) structures have been investigated for these purposes, no studies detailing the integration of this compound into functional materials were identified.

Development of Materials with Enhanced Nonlinear Optical (NLO) Properties

There is no available data or research on the nonlinear optical properties of materials derived specifically from this compound.

Exploration in Organic Electronics and Photonics

Although structurally similar compounds, such as carbazole-benzonitrile derivatives, have been explored as host materials in Organic Light-Emitting Diodes (OLEDs), research specifically exploring the use of this compound in organic electronics or photonics has not been found.

Fundamental Studies in Host-Guest Chemistry and Molecular Recognition (e.g., Anion and Cation Complexation)

Fundamental studies on the host-guest chemistry, molecular recognition, or specific anion/cation complexation capabilities of this compound are not present in the available research. While the parent benzonitrile molecule has been studied for its intermolecular interactions, these have not been specifically investigated for the title compound.

Due to these significant gaps in the primary and secondary research literature, providing a thorough and accurate article that strictly adheres to the provided outline is not possible.

Q & A

Q. What are the common synthetic routes for preparing 2-(3-Bromophenoxy)benzonitrile, and what critical reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves coupling a bromophenol derivative with a benzonitrile precursor. Key steps include:

- Bromination : Starting materials like o-cyanotoluene can undergo bromination to introduce the bromine moiety (e.g., forming 2-(bromomethyl)benzonitrile) .

- Coupling Reactions : Ullmann or nucleophilic aromatic substitution (SNAr) reactions are employed to attach the phenoxy group. For example, Wittig reactions using triphenylphosphonium salts and aldehydes can generate styryl intermediates .

- Purification : Column chromatography or recrystallization ensures high purity. Reaction conditions (temperature, catalyst choice, solvent polarity) significantly impact yield. For instance, using polar aprotic solvents like DMF enhances SNAr efficiency .

Q. Which spectroscopic techniques effectively characterize this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify substituent positions. The nitrile group () does not split protons but deshields adjacent aromatic protons. Bromine’s electronegativity causes downfield shifts (~7.5–8.5 ppm for aromatic protons) .

- FT-IR : A sharp peak near 2220 cm confirms the nitrile group. Bromine’s presence may reduce intensity due to mass effects .

- UV-Vis : Conjugation between the phenoxy and benzonitrile groups results in absorption bands ~250–300 nm, useful for studying electronic transitions .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations analyze:

- Electron Density : Localized Electron Forfeit (ELF) and Localized Orbital Locator (LOL) maps identify electron-rich regions (e.g., nitrile group) prone to nucleophilic attack .

- Fukui Indices : These predict reactive sites for electrophilic/nucleophilic interactions. The bromine atom exhibits high electrophilicity, while the nitrile group shows dual reactivity .

- HOMO-LUMO Gaps : Smaller gaps (~4–5 eV) suggest suitability as charge-transfer materials in OLEDs .

Q. What strategies evaluate this compound derivatives in OLED applications, and how do structural modifications influence performance?

- Methodological Answer :

- Thermally Activated Delayed Fluorescence (TADF) : Derivatives with carbazole or phenoxazine moieties enhance triplet-to-singlet exciton conversion. Device efficiency is measured via external quantum efficiency (EQE) and Commission Internationale de l’Éclairage (CIE) coordinates .

- Substitution Effects : Electron-withdrawing groups (e.g., bromine) stabilize LUMO levels, improving electron injection in OLED layers. Nitrile groups enhance thermal stability, critical for device longevity .

Q. What in vitro assays assess the cytotoxic activity of this compound analogs, and how are IC values determined?

- Methodological Answer :

- Cell Viability Assays : MTT or resazurin-based assays quantify metabolic activity in cancer cell lines (e.g., MCF-7, MDA-MB-231). Dose-response curves (0.1–100 µM) are plotted, and IC values calculated using nonlinear regression models .

- Comparative Analysis : Analogues with triazole or dimethylamino substituents show enhanced cytotoxicity by disrupting microtubule assembly or inducing apoptosis .

Q. How do electron-withdrawing groups (e.g., bromine, nitrile) influence the photophysical properties of phenoxybenzonitrile scaffolds?

- Methodological Answer :

- Hammett Constants : Bromine () and nitrile () increase scaffold electron deficiency, redshift UV-Vis absorption via charge-transfer transitions .

- Solvatochromism : Polar solvents stabilize excited states, causing emission wavelength shifts. Time-resolved fluorescence quantifies excited-state lifetimes for optoelectronic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.